molecular formula C10H12N2O3 B1528594 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid CAS No. 1178265-21-8

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid

Cat. No.: B1528594
CAS No.: 1178265-21-8
M. Wt: 208.21 g/mol
InChI Key: QRUXVXOIPLWZKN-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is an organic compound characterized by a pyridazine ring substituted with a cyclopentyloxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, often using cyclopentanol and a suitable leaving group such as a halide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyridazine ring, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production at scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Chemical Reactivity: The presence of the carboxylic acid group allows for interactions with various nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    6-(Cyclohexyloxy)pyridazine-3-carboxylic acid: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.

    6-(Methoxy)pyridazine-3-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.

    6-(Phenoxy)pyridazine-3-carboxylic acid: Features a phenoxy group in place of the cyclopentyloxy group.

Uniqueness: 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is unique due to the specific steric and electronic effects imparted by the cyclopentyloxy group. This can influence its reactivity and interactions in both chemical and biological contexts, making it a valuable compound for targeted applications.

Properties

IUPAC Name

6-cyclopentyloxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-6-9(12-11-8)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXVXOIPLWZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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